![molecular formula C9H16N2O3 B4895040 5-(5-methyl-2-oxo-4-imidazolidinyl)pentanoic acid CAS No. 7695-75-2](/img/structure/B4895040.png)
5-(5-methyl-2-oxo-4-imidazolidinyl)pentanoic acid
Overview
Description
5-(5-methyl-2-oxo-4-imidazolidinyl)pentanoic acid, also known as piracetam, is a nootropic drug that is commonly used to improve cognitive function. It was first developed in the 1960s by a Romanian chemist, Corneliu E. Giurgea, and has since been the subject of numerous scientific studies. Piracetam is a member of the racetam family of drugs and is known for its ability to enhance memory, learning, and concentration.
Mechanism of Action
Further research is needed to fully understand the mechanism of action of 5-(5-methyl-2-oxo-4-imidazolidinyl)pentanoic acid and how it interacts with the brain.
Conclusion:
Piracetam is a well-studied nootropic drug that has been shown to improve cognitive function and may have potential applications in the treatment of neurological disorders. While its mechanism of action is not fully understood, it is believed to work by increasing the activity of neurotransmitters in the brain and improving blood flow. Piracetam has several advantages and limitations for use in lab experiments, and there are several potential future directions for research on this drug.
Advantages and Limitations for Lab Experiments
Piracetam has several advantages and limitations for use in lab experiments. Some of these include:
Advantages:
1. Well-Studied: Piracetam has been extensively studied and is well-understood, making it a reliable tool for researchers.
2. Safe: Piracetam is generally considered safe and has few side effects, making it a good choice for use in lab experiments.
Limitations:
1. Limited Applications: Piracetam is primarily used for cognitive enhancement and has limited applications in other areas of research.
2. Variable Results: The results of studies on 5-(5-methyl-2-oxo-4-imidazolidinyl)pentanoic acid can be variable, making it difficult to draw definitive conclusions.
Future Directions
There are several potential future directions for research on 5-(5-methyl-2-oxo-4-imidazolidinyl)pentanoic acid. Some of these include:
1. Combination Therapies: Piracetam may be combined with other drugs or therapies to improve cognitive function or treat neurological disorders.
2. New Applications: Piracetam may be investigated for use in other areas of research, such as the treatment of mood disorders or addiction.
3.
Synthesis Methods
The synthesis of 5-(5-methyl-2-oxo-4-imidazolidinyl)pentanoic acid involves the reaction of gamma-aminobutyric acid (GABA) with 2-pyrrolidone. The reaction takes place in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The resulting product is then purified by recrystallization.
Scientific Research Applications
Piracetam has been the subject of numerous scientific studies, with researchers investigating its potential uses in the treatment of a variety of conditions. Some of the areas of research include:
1. Cognitive Enhancement: Piracetam has been shown to improve memory, learning, and concentration in both healthy individuals and those with cognitive impairments.
2. Stroke Recovery: Piracetam has been investigated as a potential treatment for stroke recovery. Studies have shown that it may improve cognitive function and reduce the risk of recurrent stroke.
3. Dementia and Alzheimer's Disease: Piracetam has been studied as a potential treatment for dementia and Alzheimer's disease. While the results have been mixed, some studies have shown that it may improve cognitive function in these patients.
properties
IUPAC Name |
5-(5-methyl-2-oxoimidazolidin-4-yl)pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-6-7(11-9(14)10-6)4-2-3-5-8(12)13/h6-7H,2-5H2,1H3,(H,12,13)(H2,10,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKOIKZGCPRUSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385521 | |
Record name | 4-Imidazolidinepentanoic acid, 5-methyl-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methyl-2-oxoimidazolidin-4-yl)pentanoic acid | |
CAS RN |
7695-75-2 | |
Record name | 5-Methyl-2-oxo-4-imidazolidinepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7695-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Imidazolidinepentanoic acid, 5-methyl-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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